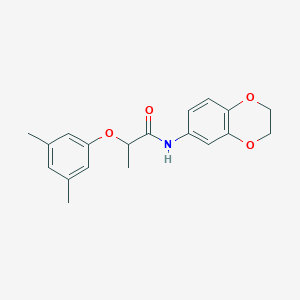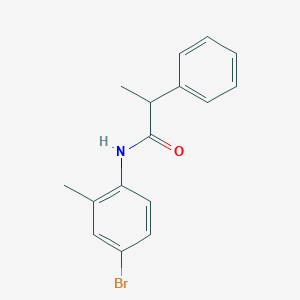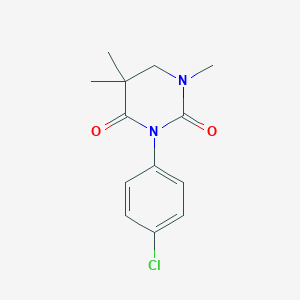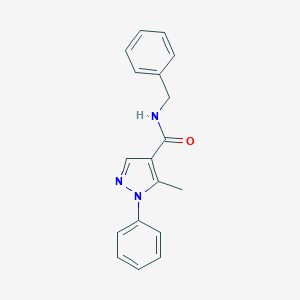
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide, commonly known as DPN, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ) and has been shown to exhibit a wide range of biological activities that make it a promising candidate for further investigation.
Wirkmechanismus
DPN exerts its biological effects by selectively binding to and activating the ERβ, a member of the nuclear receptor superfamily that plays a crucial role in the regulation of gene expression. DPN has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis, and has been proposed as a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
DPN has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. DPN has been shown to modulate the activity of various enzymes and signaling pathways, and has been proposed as a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPN has several advantages for use in lab experiments, including its selective binding to ERβ, its ability to cross the blood-brain barrier, and its low toxicity. However, DPN also has some limitations, including its relatively low potency and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of DPN, including the development of more potent and selective ERβ agonists, the investigation of the molecular mechanisms underlying its biological effects, and the evaluation of its therapeutic potential in various disease models. Additionally, the use of DPN in combination with other therapeutic agents may provide new avenues for the treatment of various diseases.
Synthesemethoden
DPN can be synthesized through a multi-step process that involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 3,5-dimethylphenol, followed by the conversion of the resulting intermediate into the final product through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
DPN has been extensively studied for its potential therapeutic applications in various fields of scientific research, including cancer, neuroprotection, cardiovascular disease, and metabolic disorders. DPN has been shown to exhibit anti-tumor effects in various cancer cell lines, and has been proposed as a potential therapeutic agent for the treatment of breast, prostate, and colon cancer.
Eigenschaften
Produktname |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide |
|---|---|
Molekularformel |
C19H21NO4 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C19H21NO4/c1-12-8-13(2)10-16(9-12)24-14(3)19(21)20-15-4-5-17-18(11-15)23-7-6-22-17/h4-5,8-11,14H,6-7H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
VEFVJHJYAPWCLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)


![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)


![N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B258272.png)
![N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide](/img/structure/B258276.png)
![1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B258277.png)
![N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine](/img/structure/B258283.png)
![N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B258284.png)
![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B258288.png)
![5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B258301.png)
